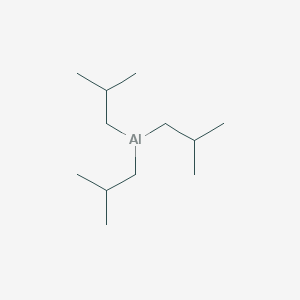

Triisobutylaluminum

Descripción

Propiedades

IUPAC Name |

tris(2-methylpropyl)alumane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C4H9.Al/c3*1-4(2)3;/h3*4H,1H2,2-3H3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCULRUJILOGHCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C[Al](CC(C)C)CC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H27Al | |

| Record name | TRIISOBUTYL ALUMINUM | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4706 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0026670 | |

| Record name | Triisobutylaluminum | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0026670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Triisobutyl aluminum appears as a colorless liquid., Liquid, Colorless liquid; [HSDB] | |

| Record name | TRIISOBUTYL ALUMINUM | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4706 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Aluminum, tris(2-methylpropyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Triisobutylaluminum | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1460 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

414 °F at 760 mmHg (USCG, 1999), 86 °C @ 10 mm Hg, Boiling point: 114 °C at 30 mmHg., Boiling point: 212 °C at 1 atm. | |

| Record name | TRIISOBUTYL ALUMINUM | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4706 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TRIISOBUTYLALUMINUM | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1004 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

-23 °C (closed cup) | |

| Record name | TRIISOBUTYLALUMINUM | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1004 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

0.788 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.781 @ 25 °C | |

| Record name | TRIISOBUTYL ALUMINUM | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4706 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TRIISOBUTYLALUMINUM | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1004 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.13 [mmHg], 1 mm Hg @ 47 °C | |

| Record name | Triisobutylaluminum | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1460 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | TRIISOBUTYLALUMINUM | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1004 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

CLEAR COLORLESS LIQUID, Colorless liquid | |

CAS No. |

100-99-2 | |

| Record name | TRIISOBUTYL ALUMINUM | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4706 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Triisobutylaluminum | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=100-99-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Triisobutylaluminum | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000100992 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aluminum, tris(2-methylpropyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Triisobutylaluminum | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0026670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Triisobutylaluminium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.643 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIISOBUTYLALUMINUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/09P2THV2X4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | TRIISOBUTYLALUMINUM | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1004 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

33.8 °F (USCG, 1999), -5.6 °C (freezing point) | |

| Record name | TRIISOBUTYL ALUMINUM | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4706 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TRIISOBUTYLALUMINUM | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1004 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

The Pyrophoric Nature of Triisobutylaluminum: A Technical Guide for Safe Handling and Application

Introduction: Understanding the Latent Energy of Triisobutylaluminum

This compound (TIBAL) is a highly reactive organoaluminum compound that holds a pivotal role in modern chemical synthesis, particularly as a co-catalyst in olefin polymerization and as a potent reducing agent.[1] However, its utility is intrinsically linked to its significant pyrophoric nature, a property that demands a deep and nuanced understanding for its safe and effective application. This guide provides an in-depth technical exploration of the pyrophoric properties of TIBAL, offering researchers, scientists, and drug development professionals a comprehensive resource grounded in scientific principles and field-proven safety protocols. Our objective is to move beyond mere procedural lists, delving into the causality behind the recommended handling techniques to foster a culture of inherent safety and experimental success.

Section 1: Fundamental Physicochemical Properties and Pyrophoricity

TIBAL, with the chemical formula Al(CH₂CH(CH₃)₂)₃, is a colorless, viscous liquid that ignites spontaneously upon exposure to air.[2] This extreme reactivity is a hallmark of its classification as a pyrophoric substance.[3] Its inherent instability in the presence of atmospheric oxygen and water necessitates stringent handling protocols to prevent uncontrolled exothermic reactions.

Core Reactivity: The Driving Force of Pyrophoricity

The pyrophoricity of TIBAL is a direct consequence of the highly polarized aluminum-carbon bond. The significant difference in electronegativity between aluminum and carbon renders the isobutyl groups nucleophilic and susceptible to rapid oxidation.

-

Reaction with Air: Upon contact with oxygen, TIBAL undergoes a rapid and highly exothermic oxidation reaction, leading to spontaneous ignition.[4] The primary combustion product is aluminum oxide, which forms a dense white smoke.[5]

-

Reaction with Water: TIBAL reacts violently with water, hydrolyzing to produce isobutane, a flammable gas, and aluminum hydroxide.[6] This reaction is also intensely exothermic and can lead to the ignition of the evolved isobutane.[4][7]

The following diagram illustrates the primary pyrophoric reactions of this compound:

Caption: Pyrophoric Reactions of this compound with Air and Water.

Quantitative Data on Physical and Pyrophoric Properties

For a comprehensive understanding, the key physical and pyrophoric properties of this compound are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₂₇Al | [8] |

| Molecular Weight | 198.33 g/mol | [2][8] |

| Appearance | Colorless liquid | [9] |

| Density | 0.788 g/cm³ at 20°C | [2] |

| Boiling Point | 212°C at 1 atm | [2][6] |

| Melting Point | ~1°C | [2][6] |

| Autoignition | Spontaneously ignites in air | [7][10] |

| Flash Point | -18°C (-1°F) | [10] |

| Thermal Decomposition | Begins to decompose above 50°C | [2][6] |

Thermal Stability and Decomposition

TIBAL exhibits limited thermal stability, beginning to decompose at temperatures above 50°C.[2][6] The primary decomposition pathway is through β-hydride elimination, which produces diisobutylaluminium hydride (DIBAL-H) and isobutene.[2][11] This decomposition can become vigorous at higher temperatures, further contributing to the hazardous nature of the compound if not stored and handled under appropriate temperature-controlled conditions.

Section 2: Safe Handling and Storage Protocols

The pyrophoric nature of TIBAL mandates the use of specialized handling techniques and storage conditions to mitigate the risk of fire and explosion. The core principle is the strict exclusion of air and moisture.[1]

Engineering Controls: Creating an Inert Environment

All manipulations of TIBAL must be conducted in a controlled environment that rigorously excludes atmospheric oxygen and moisture.

-

Gloveboxes: For intricate or prolonged operations, a glovebox with an inert atmosphere (typically nitrogen or argon) is the preferred engineering control.

-

Fume Hoods: For transfers and less complex procedures, a well-ventilated fume hood is essential.[12] However, it is crucial to employ Schlenk line techniques or other methods to maintain an inert atmosphere within the reaction apparatus.

Personal Protective Equipment (PPE): The Last Line of Defense

Appropriate PPE is non-negotiable when working with TIBAL. Standard laboratory attire is insufficient to protect against the severe hazards posed by this reagent.

| PPE Item | Specification | Rationale |

| Eye Protection | Chemical splash goggles and a face shield | Protects against splashes and potential explosions.[13] |

| Hand Protection | Nitrile gloves as a primary layer, with an outer layer of neoprene or other chemically resistant gloves | Provides a dual barrier against chemical contact and potential ignition.[13] |

| Body Protection | A flame-resistant lab coat (e.g., Nomex) | Protects against fire and thermal burns in the event of a spill or ignition.[14] |

| Footwear | Closed-toe shoes made of a non-porous material | Protects feet from spills. |

Storage and Dispensing

TIBAL is typically supplied in specially designed containers, such as the Aldrich Sure/Seal™ system, which allows for the safe transfer of the reagent under an inert atmosphere.

-

Storage: Store TIBAL in a cool, dry, and well-ventilated area, away from incompatible materials such as water, alcohols, and oxidizing agents.[8] The storage area should be equipped with a Class D fire extinguisher.

-

Dispensing: The transfer of TIBAL should always be performed using syringe or cannula techniques under a positive pressure of an inert gas.[13] This prevents the ingress of air into the reagent bottle and the reaction vessel.

The following workflow diagram outlines the essential steps for the safe transfer of this compound:

Caption: Workflow for the Safe Transfer of this compound.

Section 3: Emergency Procedures and Waste Disposal

In the event of a spill or fire, a well-rehearsed emergency plan is critical to minimizing harm to personnel and property.

Spill Management

-

Small Spills: For minor spills within a fume hood, cover the spill with a dry, inert absorbent material such as sand or vermiculite. Do not use water or combustible materials like paper towels.[15]

-

Large Spills: In the case of a large spill, evacuate the area immediately and activate the fire alarm.

Fire Extinguishing

-

DO NOT USE WATER, FOAM, OR CARBON DIOXIDE EXTINGUISHERS. These will react violently with TIBAL and exacerbate the fire.[16]

-

Use a Class D fire extinguisher containing dry powder, such as powdered graphite, soda ash, or sodium chloride.[16]

Quenching and Waste Disposal

Unused or residual TIBAL must be carefully quenched before disposal. This process involves the slow and controlled addition of a less reactive quenching agent to a dilute solution of the pyrophoric material.

Experimental Protocol for Quenching this compound:

-

Dilution: Dilute the TIBAL waste with an inert, high-boiling point solvent such as toluene or hexane in a reaction flask equipped with a stirrer and an inert gas inlet.[12]

-

Cooling: Place the flask in an ice-water or dry ice/acetone bath to dissipate the heat generated during quenching.[12]

-

Initial Quenching: Slowly add a less reactive alcohol, such as isopropanol, dropwise to the cooled and stirred solution.[12] The rate of addition should be carefully controlled to manage the exothermic reaction and gas evolution.

-

Secondary Quenching: Once the initial vigorous reaction has subsided, a more reactive alcohol like methanol can be slowly added to ensure complete quenching.

-

Final Hydrolysis: After the reaction with alcohols is complete, water can be very slowly and cautiously added to hydrolyze any remaining reactive species.[12]

-

Neutralization and Disposal: The final aqueous solution should be neutralized and disposed of as hazardous waste in accordance with institutional and local regulations.[12]

Conclusion: A Commitment to Safety and Scientific Advancement

This compound is a powerful tool in the arsenal of the modern chemist. Its pyrophoric nature, while demanding respect and meticulous handling, should not be a barrier to its use. By understanding the fundamental chemical principles that govern its reactivity and by adhering to the robust safety protocols outlined in this guide, researchers can confidently and safely harness the synthetic potential of this valuable reagent. A proactive and educated approach to safety is not merely a regulatory requirement; it is a cornerstone of scientific integrity and the responsible pursuit of innovation.

References

-

Triisobutylaluminium - Grokipedia. [Link]

-

Safety Data Sheet: Triisobutylaluminium - Chemos GmbH&Co.KG. [Link]

-

This compound | C12H27Al | CID 16682931 - PubChem - NIH. [Link]

-

SAFETY DATA SHEET - Thermo Fisher Scientific. [Link]

-

This compound(TIBA) - Global Chemical Supplier-TUODA INDUSTRY LIMITED. [Link]

-

This compound (TIBA): Uses, Safety & Supplier Guide. [Link]

-

Triisobutylaluminium - Wikipedia. [Link]

-

Procedures for Safe Use of Pyrophoric Liquid Reagents - UCLA – Chemistry and Biochemistry. [Link]

-

Managing Pyrophoric and Water Reactive Chemicals in the Laboratory | ORS. [Link]

-

Pyrophoric Reagents Handling in Research Labs - Environmental Health and Safety. [Link]

-

Common Standard Operating Procedure. [Link]

Sources

- 1. tuodaindus.com [tuodaindus.com]

- 2. grokipedia.com [grokipedia.com]

- 3. tuodaindus.com [tuodaindus.com]

- 4. chemos.de [chemos.de]

- 5. TRIISOBUTYL ALUMINUM | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 6. This compound | C12H27Al | CID 16682931 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chemicalbook.com [chemicalbook.com]

- 8. fishersci.com [fishersci.com]

- 9. Triisobutylaluminium - Wikipedia [en.wikipedia.org]

- 10. guidechem.com [guidechem.com]

- 11. benchchem.com [benchchem.com]

- 12. chemistry.nd.edu [chemistry.nd.edu]

- 13. operations.ok.ubc.ca [operations.ok.ubc.ca]

- 14. Pyrophoric Reagents Handling in Research Labs | Environmental Health and Safety - Office of the Vice President for Research | The University of Iowa [ehs.research.uiowa.edu]

- 15. ors.od.nih.gov [ors.od.nih.gov]

- 16. cameochemicals.noaa.gov [cameochemicals.noaa.gov]

The Catalyst that Shaped Modern Plastics: A Historical Guide to Triisobutylaluminum

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Triisobutylaluminum (TiBAL) stands as a cornerstone in the history of polymer science. Its emergence in the 1950s, largely from the pioneering work of Karl Ziegler, revolutionized the field of olefin polymerization and led to the creation of high-performance plastics that define modern industry.[1][2] This guide provides a detailed historical and technical examination of TiBAL's development as a catalyst. It traces its journey from the fundamental discoveries in organoaluminum chemistry to its critical role as a co-catalyst in Ziegler-Natta systems, which earned Ziegler and Giulio Natta the Nobel Prize in Chemistry in 1963.[3][4] We will explore the scientific causality behind key experimental choices, delve into the mechanistic principles that govern its reactivity, and provide insight into the historical protocols that laid the groundwork for today's advanced catalytic systems.

The Genesis of Organoaluminum Chemistry: Karl Ziegler's Pioneering Work

The story of this compound is inextricably linked to the groundbreaking research of German chemist Karl Ziegler at the Max Planck Institute for Coal Research.[5][6] In the early 1950s, Ziegler's work on organometallic compounds, initially focusing on lithium alkyls, shifted towards organoaluminum compounds.[2] He discovered that aluminum, in the presence of hydrogen and an olefin like isobutylene, could directly synthesize aluminum alkyls at elevated temperatures and pressures.[7][8] This "direct synthesis" was a pivotal moment, making compounds like TiBAL more accessible for research and industrial application.

Ziegler's initial goal was to produce linear higher alpha-olefins through an "Aufbau" or growth reaction, where ethylene molecules were inserted into the aluminum-alkyl bond.[9] However, this process was not without its challenges. A competing chain-ending reaction, β-hydride elimination, would often terminate the growing chain, leading to a mixture of chain lengths.[1] It was the investigation into this termination reaction that led to a serendipitous and world-changing discovery.

The "Nickel Effect": A Fortuitous Detour to Catalysis

In one famous experiment in 1953, Ziegler's team found that instead of the expected chain growth, ethylene was exclusively dimerizing to 1-butene. The cause was traced back to trace amounts of colloidal nickel left in the stainless-steel autoclave from a previous experiment. This "nickel effect" was a critical turning point. It demonstrated that transition metals could profoundly alter the course of the organoaluminum-mediated reaction.

This discovery prompted a systematic and logical investigation into the effects of various transition metals on the ethylene reaction. The team meticulously tested different combinations of organoaluminum compounds with transition metal salts. This rigorous, cause-and-effect approach was central to their ultimate success.

The Birth of the Ziegler-Natta Catalyst: TiBAL's Definitive Role

The breakthrough came when Ziegler's group combined an aluminum alkyl with a titanium compound.[10] While Triethylaluminum (TEAL) was also effective, this compound (TiBAL) proved to be a crucial component in some of the most effective early catalyst systems.[11] When TiBAL was combined with titanium tetrachloride (TiCl₄), it created a heterogeneous catalyst system that could polymerize ethylene at low pressure and ambient temperature to produce a high-molecular-weight, linear polyethylene—a material with vastly superior properties to the branched, low-density polyethylene produced by high-pressure radical polymerization.[4][12]

Shortly after Ziegler's discovery, Italian chemist Giulio Natta extended this new catalyst system to the polymerization of propylene.[12] He found that the Ziegler-Natta catalyst, particularly systems involving TiBAL, could produce highly stereoregular polypropylene.[3] This control over the polymer's microstructure, or tacticity, was unprecedented and resulted in crystalline polypropylene with a high melting point and excellent mechanical properties, opening the door to a vast range of commercial applications.[13]

The Multifaceted Role of TiBAL as a Co-catalyst

The effectiveness of the Ziegler-Natta system stems from the complex interaction between the organoaluminum compound (the co-catalyst) and the transition metal salt. TiBAL performs several critical functions simultaneously:

-

Alkylation and Reduction: TiBAL first reacts with the titanium tetrachloride (TiCl₄) precatalyst. It alkylates the titanium center by replacing chloride ions with isobutyl groups and reduces the titanium from the Ti(IV) oxidation state to lower, catalytically active states, primarily Ti(III).[14][15] This process creates the active sites for polymerization.

-

Scavenging Impurities: TiBAL is a highly reactive, pyrophoric liquid.[1][16] This high reactivity makes it an excellent scavenger for impurities like water, oxygen, and other protic species that would otherwise deactivate the sensitive titanium active centers.[17][18]

-

Chain Transfer Agent: TiBAL can also act as a chain transfer agent, which helps control the molecular weight of the resulting polymer.[19]

The combination of these roles creates a self-validating and highly efficient catalytic system, where the co-catalyst not only activates the primary catalyst but also purifies the reaction environment to ensure its continued function.

Mechanistic Insights: Formation of the Active Catalytic Center

The formation of the active Ziegler-Natta catalyst is a complex process that occurs on the surface of the titanium halide crystal lattice. The interaction with TiBAL is crucial for creating the catalytically active species.

Caption: Simplified representation of TiBAL activating the TiCl₄ precatalyst.

Once the active site is formed, polymerization proceeds via the Cossee-Arlman mechanism. An olefin monomer coordinates to a vacant orbital on the titanium atom and is then inserted into the titanium-alkyl (growing polymer chain) bond, regenerating the vacant site for the next monomer to bind.

Caption: The cyclic process of monomer insertion in Ziegler-Natta polymerization.

Historical Experimental Protocol: Propylene Polymerization

Recreating a historical protocol requires an understanding of the equipment and safety precautions of the era. TiBAL is pyrophoric and reacts violently with water, necessitating handling under a dry, inert atmosphere (e.g., nitrogen or argon).[16]

Objective: To synthesize isotactic polypropylene using a TiCl₄/TiBAL catalyst system.

Methodology:

-

Reactor Preparation: A 1-liter stainless-steel autoclave reactor is thoroughly dried by heating under a vacuum and subsequently purged several times with dry, oxygen-free nitrogen.

-

Solvent and Catalyst Charging: 500 mL of anhydrous heptane is introduced into the reactor as a solvent.

-

Co-catalyst Addition: A calculated amount of this compound (TiBAL), typically as a solution in heptane, is injected into the reactor. The amount is determined by the desired Al/Ti molar ratio (e.g., 3:1).[19][20]

-

Catalyst Addition: A slurry of α-TiCl₃ (the more active crystalline form for stereospecific polymerization, often prepared by reducing TiCl₄ with TiBAL) in heptane is injected into the reactor.

-

Pressurization and Polymerization: The reactor is sealed, and propylene gas is introduced to a specific pressure (e.g., 5-10 atm). The temperature is raised to 50-70°C.[21] The polymerization is allowed to proceed for several hours, with pressure maintained by feeding more propylene.

-

Termination: The reaction is terminated by venting the excess propylene and injecting a small amount of isopropanol to quench the catalyst.

-

Product Isolation: The polymer slurry is transferred to a vessel containing acidified isopropanol to remove catalyst residues. The solid polypropylene is then filtered, washed extensively with isopropanol and methanol, and dried in a vacuum oven at 60°C.

Quantitative Data from Early Polymerization Studies

The performance of Ziegler-Natta catalysts is highly dependent on reaction conditions. The data below is representative of the types of results obtained in early investigations into propylene polymerization.

| Parameter | Condition 1 | Condition 2 | Condition 3 |

| Catalyst System | α-TiCl₃ / TiBAL | α-TiCl₃ / TiBAL | α-TiCl₃ / TiBAL |

| Temperature (°C) | 50 | 70 | 90 |

| Pressure (atm) | 7 | 7 | 7 |

| Al/Ti Molar Ratio | 3:1 | 3:1 | 3:1 |

| Polymerization Time (hr) | 2 | 2 | 2 |

| Catalyst Productivity (g PP / g Ti) | ~1500 | ~2500 | ~1800 |

| Isotacticity Index (%) | >95 | >92 | >88 |

| Mv (Viscosity Avg. Mol. Wt.) | ~5 x 10⁶ | ~3.7 x 10⁶ | ~2.5 x 10⁶ |

Data synthesized from trends reported in historical literature.[20][22] As shown, there is an optimal temperature for catalyst activity; higher temperatures can decrease both productivity and stereocontrol while also lowering the polymer's molecular weight.[20]

Conclusion: The Enduring Legacy of TiBAL

The development of this compound as a catalyst component was a transformative event in chemical history. It was born from Karl Ziegler's systematic and insightful research into organoaluminum chemistry.[5] The subsequent creation of the Ziegler-Natta catalyst system, in which TiBAL played a vital role, not only garnered a Nobel Prize but also launched the modern plastics industry.[3] The ability to produce linear and stereoregular polymers at low pressures opened up a world of materials with tailored properties. While catalyst technology has continued to evolve with the advent of metallocene and post-metallocene systems, the fundamental principles established with TiBAL and the early Ziegler-Natta catalysts remain a bedrock of modern polymer science.[10][18]

References

- Title: Triisobutylaluminium - Grokipedia Source: Grokipedia URL

- Title: this compound (TIBA)

- Title: Triisobutyl Aluminium (TIBA)

- Title: this compound(TIBA)

- Title: Aluminium - Wikipedia Source: Wikipedia URL

- Title: Karl Ziegler | Nobel Prize-Winning German Chemist Source: Britannica URL

- Title: Karl Ziegler Source: MPI für Kohlenforschung URL

- Title: Karl Ziegler - Wikipedia Source: Wikipedia URL

- Title: Triisobutylaluminium 100-99-2 wiki Source: Guidechem URL

- Title: Influence of Different Aluminium Alkyls on the Ziegler-Natta Polymerization Source: Avestia URL

- Title: Influence of Alkylaluminum Co-catalysts on TiCl4 Transalkylation and Formation of Active Centers C* in Ziegler–Natta Catalysts Source: ResearchGate URL

- Title: Ziegler–Natta catalyst - Wikipedia Source: Wikipedia URL

- Title: Preparation Of Ziegler-Natta Catalyst Source: BYJU'S URL

- Title: Timeline showing the historical progress in the polymerization process...

- Title: Synthesizing UHMWPE Using Ziegler‐Natta Catalyst System of MgCl2(ethoxide type)

- Title: Synthesizing UHMWPE Using Ziegler‐Natta Catalyst System of MgCl2(ethoxide type)

- Title: 14.4.

- Title: this compound | C12H27Al | CID 16682931 Source: PubChem - NIH URL

- Title: The Influence of Ziegler-Natta and Metallocene Catalysts on Polyolefin Structure, Properties, and Processing Ability Source: PubMed Central URL

- Title: Ziegler-Natta Catalyst Source: GeeksforGeeks URL

- Title: Synthesis of Isotactic Poly(propylene)

- Title: this compound synthesis Source: ChemicalBook URL

- Title: Effect of high polymerization temperature on the microstructure of isotactic polypropylene prepared using heterogeneous ticl4/mgcl2 catalysts Source: Sci-Hub URL

- Title: Studies on Synthesis of Low Isotactic Polypropylene by Using a Novel MgCl2-supported and Low Ti-loading Catalyst Source: ResearchGate URL

- Title: Karl Ziegler and Giulio Natta Source: Science History Institute URL

Sources

- 1. grokipedia.com [grokipedia.com]

- 2. Karl Ziegler | Nobel Prize-Winning German Chemist | Britannica [britannica.com]

- 3. Ziegler–Natta catalyst - Wikipedia [en.wikipedia.org]

- 4. The Influence of Ziegler-Natta and Metallocene Catalysts on Polyolefin Structure, Properties, and Processing Ability - PMC [pmc.ncbi.nlm.nih.gov]

- 5. kofo.mpg.de [kofo.mpg.de]

- 6. Karl Ziegler - Wikipedia [en.wikipedia.org]

- 7. This compound | C12H27Al | CID 16682931 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound synthesis - chemicalbook [chemicalbook.com]

- 9. Aluminium - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

- 11. avestia.com [avestia.com]

- 12. Karl Ziegler and Giulio Natta | Science History Institute [sciencehistory.org]

- 13. researchgate.net [researchgate.net]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. Ziegler-Natta Catalyst - GeeksforGeeks [geeksforgeeks.org]

- 16. Page loading... [guidechem.com]

- 17. tuodaindus.com [tuodaindus.com]

- 18. tuodaindus.com [tuodaindus.com]

- 19. researchgate.net [researchgate.net]

- 20. scispace.com [scispace.com]

- 21. sci-hub.box [sci-hub.box]

- 22. researchgate.net [researchgate.net]

Thermal decomposition mechanism of Triisobutylaluminum.

An In-Depth Technical Guide to the Thermal Decomposition Mechanism of Triisobutylaluminum

Abstract

This compound (TiBA) is a pivotal organoaluminum compound with extensive applications, most notably as a co-catalyst in Ziegler-Natta polymerization and as a precursor for the Chemical Vapor Deposition (CVD) of high-purity aluminum films.[1][2] Its utility is intrinsically linked to its thermal decomposition characteristics. Understanding the mechanistic pathways, influential factors, and kinetics of TiBA's decomposition is paramount for process optimization, impurity control, and safety in both research and industrial settings. This guide provides a comprehensive exploration of the core decomposition mechanism, the experimental methodologies used for its characterization, and the critical kinetic parameters that govern the process.

Introduction to this compound (TiBA)

This compound, with the chemical formula Al(CH₂CH(CH₃)₂)₃, is a colorless, pyrophoric liquid that reacts violently with air and water.[3][4][5][6][7] This high reactivity necessitates handling under a dry, inert atmosphere.[8] The significance of TiBA stems from its role in olefin polymerization and its ability to undergo clean decomposition to yield high-purity aluminum, making it an ideal precursor for forming conductive aluminum contacts on silicon-based electronic devices.[1][9][10] The thermal stability of TiBA is relatively low, with decomposition initiating at temperatures as low as 50°C.[3][4][11]

The Core Decomposition Mechanism: A Stepwise Elimination

The thermal decomposition of TiBA is not a simple fragmentation but a well-defined, stepwise process dominated by a specific intramolecular reaction.

Primary Pathway: β-Hydride Elimination

The principal mechanism governing the thermal decomposition of TiBA is β-hydride elimination.[1][12] This is a pericyclic reaction where a hydrogen atom from the β-carbon of one of the isobutyl groups is transferred to the aluminum center through a four-membered ring transition state.[1][13] This intramolecular process results in the formation of Diisobutylaluminum hydride (DIBAL-H) and the release of a stable isobutylene molecule.[1][8]

Al(i-Bu)₃ → HAl(i-Bu)₂ + CH₂=C(CH₃)₂

The validity of this pathway has been substantiated through elegant isotopic labeling studies. Experiments using deuterium-labeled TiBA (β-D-triisobutylaluminum) confirmed that the deuterium atom is transferred to the aluminum atom, providing strong evidence for the proposed four-center transition state.[1]

Secondary Decomposition of DIBAL-H

The initial decomposition product, DIBAL-H, is itself thermally unstable. As temperatures are increased, it undergoes a subsequent β-hydride elimination.[1][8] This second step leads to the formation of elemental aluminum, releasing hydrogen gas and another molecule of isobutylene.[1][8]

HAl(i-Bu)₂ → Al + 1.5 H₂ + 2 CH₂=C(CH₃)₂

This two-stage mechanism is crucial for applications like CVD, as it provides a pathway to deposit pure aluminum while releasing only volatile gaseous byproducts (isobutylene and hydrogen).[1]

Factors Influencing Decomposition Kinetics and Products

The rate and outcome of TiBA decomposition are highly sensitive to the reaction environment.

-

Temperature : The onset of decomposition occurs around 50°C.[3][4][8] At temperatures above 100°C, more complex reactions, including the rearrangement of carbon skeletons, can occur.[3][4] In the context of CVD, decomposition on aluminum surfaces is typically carried out between 200°C and 325°C (approx. 470-600 K).[9]

-

Surface Catalysis : For CVD applications, the decomposition is not a gas-phase phenomenon alone but a surface-mediated process. The β-hydride elimination of adsorbed isobutyl groups on the growing aluminum film is the rate-determining step for deposition.[1][9][10]

-

Surface Crystallography : The reaction kinetics are influenced by the crystallographic orientation of the aluminum substrate. Studies have shown that the decomposition rate is 2 to 5 times faster on Al(111) surfaces compared to Al(100) surfaces.[1][9]

-

High-Temperature Side Reactions : At temperatures exceeding 325°C (600 K), a competing decomposition pathway, β-methyl elimination , can become significant.[9][10] This side reaction is a major source of carbon incorporation into the deposited aluminum films, which is detrimental to their electrical conductivity.

Quantitative Data: Kinetics and Thermodynamics

Gas-phase studies have quantified the kinetics of the primary decomposition step. The unimolecular elimination of isobutylene from TiBA is a homogeneous reaction with the following rate constant and thermochemical properties.

| Parameter | Value | Reference |

| Arrhenius Equation | log k (s⁻¹) = (11.2 ± 0.4) - (26.6 ± 0.7)/θ | [1] |

| Activation Energy (Ea) | ~26.6 kcal/mol | [1] |

| Heat of Vaporization | 230 J/g | [8] |

| Heat of Hydrolysis (25°C) | 2782 J/g | [8] |

| Heat of Formation (ΔHf°, 25°C) | -293 kJ/mol | [8] |

| Where θ equals 4.58 × 10⁻³ T(°K) |

Experimental Methodologies for Elucidating Decomposition

A suite of surface science and analytical techniques is employed to study the complex gas-surface interactions and reaction pathways involved in TiBA decomposition. These include:

-

Thermal Desorption Spectroscopy (TDS) : To identify the desorption products and determine their desorption temperatures.[9][10]

-

Auger Electron Spectroscopy (AES) : For elemental analysis of the surface to quantify aluminum deposition and detect impurities like carbon.[9][10]

-

High-Resolution Electron Energy Loss Spectroscopy (HREELS) : To identify surface-adsorbed species and intermediates by probing their vibrational modes.[9][10]

-

Thermogravimetric Analysis (TGA) : To measure mass loss as a function of temperature, providing overall kinetic information.[14][15][16]

-

Pyrolysis Gas Chromatography-Mass Spectrometry (Py-GC/MS) : To separate and identify the volatile decomposition products with high sensitivity and specificity.[17]

-

Computational Modeling : Density Functional Theory (DFT) and Reactive Molecular Dynamics (MD) simulations are increasingly used to model reaction pathways and transition states, complementing experimental findings.[18][19]

Example Protocol: Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS)

This protocol outlines a general procedure for analyzing the gaseous products from TiBA decomposition.

-

Sample Preparation : A dilute solution of TiBA in an anhydrous, inert solvent (e.g., hexane) is prepared in a glovebox to prevent premature reaction with air or moisture.

-

Pyrolysis Setup : A micro-furnace pyrolyzer is directly coupled to the injector of a Gas Chromatograph. A small, known quantity of the TiBA solution is loaded into a sample cup.

-

Inert Atmosphere : The pyrolyzer and GC system are purged with an inert carrier gas (e.g., Helium) to remove any residual air.

-

Decomposition Program : The sample is heated rapidly (pyrolyzed) to a precise target temperature (e.g., 250°C) for a short duration. The volatile decomposition products are swept directly into the GC column.

-

Chromatographic Separation : The various gaseous products (isobutylene, hydrogen, etc.) are separated based on their boiling points and interaction with the GC column's stationary phase.

-

Mass Spectrometry Detection : As each component elutes from the GC column, it enters the Mass Spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for positive identification of the decomposition products.

-

Data Analysis : The identity of each product is confirmed by comparing its mass spectrum to a reference library. The peak area in the chromatogram is used to quantify the relative abundance of each product.

Sources

- 1. benchchem.com [benchchem.com]

- 2. tuodaindus.com [tuodaindus.com]

- 3. This compound | C12H27Al | CID 16682931 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Page loading... [guidechem.com]

- 5. chemos.de [chemos.de]

- 6. Triisobutylaluminium - Wikipedia [en.wikipedia.org]

- 7. cameochemicals.noaa.gov [cameochemicals.noaa.gov]

- 8. nouryon.com [nouryon.com]

- 9. experts.illinois.edu [experts.illinois.edu]

- 10. Surface organometallic chemistry in the chemical vapor deposition of aluminum films using this compound: /beta/-hydride and /beta/-alkyl elimination reactions of surface alkyl intermediates (Journal Article) | OSTI.GOV [osti.gov]

- 11. Triisobutylaluminium Five Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 12. β-Hydride elimination - Wikipedia [en.wikipedia.org]

- 13. Organometallic HyperTextBook: Beta-Hydride Elimination [ilpi.com]

- 14. osti.gov [osti.gov]

- 15. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Breaking Down Polychlorinated Biphenyls and Aryl Chlorides: A Computational Study of Thermal-, Pressure-, and Shear-Induced Decomposition - PMC [pmc.ncbi.nlm.nih.gov]

- 19. A Mechanistic Insight into the Molecular Mechanism of the Thermal Decomposition of Nitroalkyl Phosphates: MEDT Computational Study - PMC [pmc.ncbi.nlm.nih.gov]

Triisobutylaluminum reaction with protic solvents mechanism.

An In-Depth Technical Guide to the Reaction of Triisobutylaluminum with Protic Solvents

Introduction: Understanding this compound (TiBAL)

This compound (TiBAL or TiBA) is a powerful organoaluminum reagent with the chemical formula Al(CH₂CH(CH₃)₂)₃.[1] It exists as a colorless, pyrophoric liquid that ignites spontaneously upon exposure to air and reacts violently with water.[1][2][3] Structurally, TiBAL exists in a monomer-dimer equilibrium, though for mechanistic discussions, it is often simplified to its monomeric form.[4] The aluminum center is electron-deficient, making TiBAL a potent Lewis acid and a strong reducing and alkylating agent.[1][5] These characteristics make it indispensable in chemical synthesis, particularly as a co-catalyst in Ziegler-Natta and metallocene polymerization systems for producing polyolefins.[1][3][5] A critical, and often intentional, application of TiBAL is its role as a scavenger, where it effectively removes trace protic impurities like water from reaction systems, thereby protecting sensitive catalysts from deactivation.[3][5] This guide provides an in-depth exploration of the fundamental reaction mechanism between TiBAL and protic solvents, offering insights for researchers, scientists, and drug development professionals who utilize this versatile and highly reactive compound.

Core Reaction Mechanism: A Stepwise Protonolysis

The reaction between this compound and a protic solvent (H-X) is fundamentally a Lewis acid-base reaction followed by protonolysis. The high reactivity is driven by the polarity of the aluminum-carbon (Al-C) bond, which renders the carbon atom highly basic and nucleophilic.[6] The reaction is general across various protic solvents, including water, alcohols, phenols, and primary or secondary amines.[6][7]

The mechanism can be dissected into two primary stages:

-

Lewis Acid-Base Adduct Formation: The electron-deficient aluminum atom in TiBAL acts as a strong Lewis acid, readily coordinating with the lone pair of electrons on the heteroatom (e.g., oxygen or nitrogen) of the protic solvent. This initial step forms an unstable, transient Lewis acid-base adduct.

-

Protonolysis and Alkane Elimination: The coordinated protic solvent is now primed for an intramolecular (or intermolecular) proton transfer. One of the isobutyl groups, acting as a strong Brønsted base, abstracts the acidic proton from the heteroatom. This concerted step results in the cleavage of the Al-C bond and the H-X bond, leading to the formation of a new aluminum-heteroatom (Al-X) bond and the elimination of a neutral isobutane molecule.

This reaction is highly exothermic and the rapid evolution of isobutane gas is a key observable. The first equivalent of a protic solvent reacts almost instantaneously, even at low temperatures. Subsequent reactions with the remaining two isobutyl groups can occur but are generally slower.

Step-by-Step Methodology:

-

System Preparation: Assemble and flame-dry a two-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a condenser attached to the Schlenk line. Purge the system by evacuating and refilling with dry argon or nitrogen three times.

-

Reagent Charging: Under a positive pressure of argon, transfer 10 mL of 1.0 M TiBAL solution in hexanes (10 mmol) into the reaction flask via a gas-tight syringe.

-

Cooling: Cool the stirring solution to -78 °C using a dry ice/acetone bath. This is a critical control step to moderate the highly exothermic reaction and prevent a dangerous thermal runaway.

-

Substrate Preparation: In a separate flame-dried, argon-purged flask, prepare a solution of 1-butanol (0.741 g, 10 mmol) in 5 mL of anhydrous hexanes.

-

Controlled Addition: Using a gas-tight syringe, add the 1-butanol solution to the TiBAL solution dropwise over 20-30 minutes. The addition should be subsurface to ensure immediate mixing.

-

Causality Insight: A slow, controlled addition is essential. Adding the protic solvent too quickly can overwhelm the cooling bath's capacity, leading to a rapid temperature increase and vigorous, potentially uncontrollable, gas evolution.

-

-

Reaction Monitoring: A steady bubbling of isobutane gas from the solution should be observed. This is the primary indicator that the reaction is proceeding as expected. After the addition is complete, allow the reaction to stir at -78 °C for one hour.

-

Warming and Completion: Remove the cooling bath and allow the flask to slowly warm to room temperature. Continue stirring for an additional hour to ensure the reaction has gone to completion. The resulting clear solution contains diisobutylaluminum butoxide.

-

Quenching and Workup: The reaction product can be used in situ for subsequent steps. If isolation is required, the reaction must be carefully and slowly quenched by adding a less reactive alcohol like isopropanol at 0 °C, followed by a slow addition of water or a saturated aqueous solution of Rochelle's salt.

Conclusion

The reaction of this compound with protic solvents is a cornerstone of its chemical behavior, defining both its utility and its hazards. As a powerful Lewis acid, TiBAL reacts rapidly via a protonolysis mechanism to eliminate isobutane and form new aluminum-heteroatom bonds. This reactivity makes it an unparalleled scavenger for protic impurities in sensitive reaction systems. For the researcher, a thorough understanding of this mechanism, coupled with rigorous adherence to inert atmosphere techniques and safety protocols, is essential for harnessing the synthetic power of TiBAL while mitigating its inherent risks.

References

Sources

- 1. grokipedia.com [grokipedia.com]

- 2. TRIISOBUTYL ALUMINUM | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 3. benchchem.com [benchchem.com]

- 4. Triisobutylaluminium - Wikipedia [en.wikipedia.org]

- 5. tuodaindus.com [tuodaindus.com]

- 6. Organoaluminium chemistry - Wikipedia [en.wikipedia.org]

- 7. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

The Genesis of Controlled Polymerization: Unveiling the Pivotal Role of Triisobutylaluminum

A Technical Guide for Researchers in Polymer Science and Catalysis

Abstract

The advent of Ziegler-Natta catalysis in the 1950s marked a paradigm shift in polymer science, transforming the production of polyolefins from a high-pressure, difficult-to-control process into a low-pressure, stereospecific methodology. This guide delves into the foundational role of Triisobutylaluminum (TIBA) in the early days of this revolution. Moving beyond a simple procedural outline, this document, intended for researchers, scientists, and drug development professionals, elucidates the causal mechanisms and experimental logic that established TIBA as a cornerstone co-catalyst. We will explore the scientific landscape prior to its introduction, the serendipitous discovery of its function, its multifaceted roles as a scavenger, alkylating agent, and co-catalyst, and a representative experimental protocol that demonstrates its application.

The Pre-Ziegler-Natta Era: A World of Uncontrolled Polymer Chains

Prior to the groundbreaking work of Karl Ziegler, the polymerization of ethylene was a brute-force endeavor. The primary method was free-radical polymerization, a process requiring extreme conditions of temperature (up to 300°C) and pressure (1000–3000 atm).[1][2][3] This method, while successful in producing low-density polyethylene (LDPE), was fraught with limitations. The high-energy, non-selective nature of free radicals led to extensive chain branching, resulting in polymers with amorphous structures, lower melting points, and reduced mechanical strength.[4][5][6] Crucially, this technique offered no control over the stereochemistry of the polymer chain, a factor that would later prove vital for creating high-performance materials.[5][7] The synthesis of linear, high-density, and stereoregular polymers was, for all practical purposes, unattainable.[5][8]

A Serendipitous Discovery: The "Aufbau" Reaction and the Nickel Effect

The journey to controlled polymerization began not with a direct search for a new catalyst, but through the meticulous investigation of organoaluminum chemistry by Karl Ziegler and his team at the Max-Planck-Institut für Kohlenforschung.[9][10] Ziegler was studying the "Aufbau" or growth reaction, where ethylene inserts into aluminum-alkyl bonds to form longer alkyl chains.[9][10] During one experiment, instead of the expected oligomerization, the reaction yielded 1-butene almost exclusively.[10] This unexpected result was traced back to trace amounts of nickel that had contaminated the reactor.[10][11]

This "nickel effect" was a pivotal moment of serendipity. It demonstrated that transition metals could dramatically alter the course of the ethylene-aluminum alkyl reaction. Ziegler reasoned that if nickel could catalyze a chain termination reaction (dimerization to 1-butene), other transition metals might be found to promote the chain growth reaction, leading to high polymers.[12] This hypothesis sparked a systematic search that ultimately led to the discovery that combinations of transition metal compounds, particularly titanium halides, with organoaluminum compounds like this compound, could polymerize ethylene at low pressure and temperature to produce high-density, linear polyethylene.[10][11][13][14]

The Multifaceted Role of this compound (TIBA)

The success of the Ziegler-Natta catalyst system hinges on the synergistic interaction between the transition metal component (e.g., Titanium tetrachloride, TiCl₄) and the organoaluminum co-catalyst. TIBA, a prominent and effective co-catalyst from the outset, performs several critical functions simultaneously.

Scavenger: Purifying the Reaction Environment

Ziegler-Natta catalysts are notoriously sensitive to impurities such as water, oxygen, and other protic species, which can deactivate the active catalytic centers.[15] TIBA, being a highly reactive organometallic compound, acts as a powerful scavenger.[15][16] It readily reacts with and neutralizes these catalyst poisons before they can reach the transition metal center, thereby protecting the catalyst's activity and ensuring efficient polymerization.[15]

Alkylating Agent: Formation of the Active Site

The titanium tetrachloride precursor is not, in itself, an active polymerization catalyst. It must first be activated through a reaction with the organoaluminum co-catalyst. TIBA serves as an alkylating agent, donating one of its isobutyl groups to the titanium atom and displacing a chloride ligand.[17][18] This process, known as transalkylation, results in the formation of a titanium-carbon bond, which is the initial site for monomer insertion and polymer chain growth.[19][20] The reaction also involves the reduction of the titanium center, typically from Ti(IV) to Ti(III), which is believed to be the active oxidation state.[19]

Co-catalyst: Participation in the Polymerization Cycle

The most widely accepted mechanism for Ziegler-Natta polymerization is the Cossee-Arlman mechanism.[9][21] This model proposes that the polymerization occurs at the titanium center. The organoaluminum compound, having performed its initial activation role, remains in the vicinity of the active site, forming a bimetallic complex.

The key steps of the Cossee-Arlman mechanism involving the TIBA-activated catalyst are:

-

Olefin Coordination: An ethylene monomer coordinates to a vacant orbital on the titanium atom of the active site.

-

Migratory Insertion: The coordinated ethylene molecule then inserts itself into the existing titanium-carbon bond (which is part of the growing polymer chain). This migratory insertion step extends the polymer chain by one monomer unit and simultaneously creates a new vacant site for the next monomer to coordinate.

-

Chain Propagation: This cycle of coordination and insertion repeats, leading to the rapid growth of a linear polymer chain.

Representative Experimental Protocol: Early Ethylene Polymerization

The following protocol is a representative synthesis adapted from early Ziegler-Natta polymerization procedures. It is crucial to note that all operations must be conducted under a dry, inert atmosphere (e.g., nitrogen or argon) due to the pyrophoric nature of this compound and the sensitivity of the catalyst system to air and moisture.

Methodology:

-

Reactor Setup: A glass pressure reactor equipped with a mechanical stirrer, thermocouple, and ports for reagent and gas introduction is assembled and thoroughly dried. The entire system is then purged with high-purity nitrogen to remove air and moisture.

-

Solvent Introduction: Anhydrous, deoxygenated hydrocarbon solvent (e.g., heptane, 500 mL) is transferred into the reactor via cannula.

-

Co-catalyst Addition: A solution of this compound in heptane is injected into the reactor. The amount is calculated to achieve the desired Al/Ti molar ratio (e.g., 2:1 to 5:1) and to scavenge any residual impurities in the solvent. The solution is stirred for 10-15 minutes.

-

Catalyst Addition: A dilute solution of titanium tetrachloride in heptane is then injected into the reactor. The formation of a brownish-black precipitate indicates the formation of the active catalyst species.[22]

-

Monomer Introduction: High-purity ethylene is introduced into the reactor, and the pressure is maintained at a constant level (e.g., 1-10 atm).

-

Polymerization: The reaction is typically exothermic, and the temperature is controlled using an external cooling bath. As the polymerization proceeds, solid polyethylene precipitates from the solution. The reaction is allowed to continue for a predetermined time (e.g., 1-2 hours).

-

Termination: The ethylene feed is stopped, and the reaction is quenched by the careful addition of an alcohol (e.g., isopropanol), which deactivates the catalyst.

-

Product Recovery: The precipitated polyethylene is collected by filtration, washed repeatedly with alcohol and a hydrochloric acid/alcohol mixture to remove catalyst residues, and then dried under vacuum to a constant weight.

The Impact of TIBA on Polymer Properties: A Comparative Overview

The choice of organoaluminum co-catalyst significantly influences both the polymerization activity and the properties of the resulting polymer. Compared to other common alkylaluminums like triethylaluminum (TEA), TIBA often imparts distinct characteristics.

The bulkier isobutyl groups on TIBA can lead to different active site formation and chain transfer kinetics.[23] This steric hindrance can result in polymers with higher molecular weights, as chain transfer reactions to the aluminum co-catalyst are less frequent.[7]

| Co-catalyst | Relative Activity | Resulting Polymer Molecular Weight (Mw) | Molecular Weight Distribution (MWD) |

| Triethylaluminum (TEA) | Higher | Lower | Broader |

| This compound (TIBA) | Lower | Higher | Often Narrower |

This table presents a generalized comparison based on typical observations in early Ziegler-Natta systems. Actual results can vary significantly with specific catalyst composition and reaction conditions.[8][24][25][26]

Studies have shown that increasing the TIBA content in a mixed co-catalyst system can lead to a decrease in the total number of active centers but can also increase the molecular weight of the polymer produced.[24][26] This demonstrates the critical role of the co-catalyst in tailoring the final properties of the polyolefin.

Conclusion

This compound was far more than a simple ingredient in the early recipes of Ziegler-Natta polymerization; it was an enabling technology. Its ability to meticulously prepare the reaction environment by scavenging impurities, its crucial role in alkylating the transition metal to form the active catalytic site, and its participation in the elegant, chain-building dance of the Cossee-Arlman mechanism collectively solved the critical challenges that had previously relegated polyethylene to a branched, low-density material. The principles established through the study of TIBA and its interaction with titanium catalysts laid the groundwork for decades of innovation in polymer science, leading to the vast array of high-performance polyolefins that are indispensable in modern society. Understanding this foundational chemistry remains essential for researchers seeking to develop the next generation of polymerization catalysts and advanced materials.

References

-

Allegra, G. (1971). Discussion on the Mechanism of Polymerization of α-Olefins with Ziegler–Natta Catalysts. Die Makromolekulare Chemie, 145(1), 235–246. Available at: [Link]

-

Arlman, E. J., & Cossee, P. (1964). Ziegler-Natta catalysis III. The active site. Journal of Catalysis, 3(1), 99-104. Available at: [Link]

-

Bai, T., et al. (2018). Effect of alkylaluminum cocatalyst on ethylene/1-hexene copolymerization and active center distribution of MgCl2-supported Ziegler-Natta catalyst. Journal of the Chinese Chemical Society, 65(8), 933-940. Available at: [Link]

-

Boonma, P., et al. (2017). The Influence of Mixed Activators on Ethylene Polymerization and Ethylene/1-Hexene Copolymerization with Silica-Supported Ziegler-Natta Catalyst. Polymers, 9(12), 664. Available at: [Link]

-

Britannica. (n.d.). Polyethylene. In Britannica. Available at: [Link]

-

Cui, Y., et al. (2021). Kinetic and Thermal Study of Ethylene and Propylene Homo Polymerization Catalyzed by ansa-Zirconocene Activated with Alkylaluminum/Borate. Polymers, 13(2), 269. Available at: [Link]

-

Cossee, P. (1964). Ziegler-Natta catalysis I. Mechanism of polymerization of α-olefins with Ziegler-Natta catalysts. Journal of Catalysis, 3(1), 80-88. Available at: [Link]

-

D'Agnillo, C., et al. (2019). Influence of the aluminum alkyl co-catalyst type in Ziegler-Natta ethene polymerization on the formation of active sites, polymerization rate, and molecular weight. Macromolecular Reaction Engineering, 13(4), 1900009. Available at: [Link]

-

Dhib, R. (2010). Emerging Issues in the Mechanisms of High Pressure Free Radical Ethylene Polymerization: A Review. International Journal of Chemical Reactor Engineering, 8(1). Available at: [Link]

-

Eisch, J. J., et al. (1983). The Question of the Direct Insertion of Olefins into the Metal-Alkyl Bond of Ziegler-Natta Catalysts: A Surprising Finding from the Reaction of Styrene with Cp2TiCl2-Methyl-aluminum Dichloride. Journal of the American Chemical Society, 105(13), 4475-4477. Available at: [Link]

-

LibreTexts Chemistry. (2023). Ziegler-Natta Polymerizations. Available at: [Link]

-

Max Planck Institute for Coal Research. (2008). Karl Ziegler. Available at: [Link]

- Morton, M. (1983). Anionic Polymerization: Principles and Practice. Academic Press.

- Google Patents. (2005). Olefin polymerization process using this compound as a scavenger.

-

Natta, G. (1955). Stereospecific Catalysis and Isotactic Polymers. Angewandte Chemie, 67(16), 430-430. Available at: [Link]

-

Natta, G. (1963). From the stereospecific polymerization to the asymmetric autocatalytic synthesis of macromolecules. Nobel Lecture. Available at: [Link]

-

Nobel Prize Outreach AB. (2009). Speed read: Converting catalysts. NobelPrize.org. Available at: [Link]

- Perrin, M. W. (1939). U.S. Patent No. 2,153,553. Washington, DC: U.S.

-

Plastics Hall of Fame. (n.d.). Dr. Karl Ziegler. Available at: [Link]

-

Max Planck Society. (2014). Patent solution in a canning jar. Available at: [Link]

-

Science History Institute. (n.d.). Karl Ziegler and Giulio Natta. Available at: [Link]

-

Slideshare. (n.d.). Zeigler-Natta Catalyst. Available at: [Link]

-

Sivaram, S. (2013). Giulio Natta and the Origins of Stereoregular Polymers. Resonance, 18(9), 776-786. Available at: [Link]

-

Byju's. (n.d.). Preparation Of Ziegler-Natta Catalyst. Available at: [Link]

-

Wikipedia. (n.d.). Cossee–Arlman mechanism. In Wikipedia. Available at: [Link]

-

Zhang, Y., et al. (2011). The effect of alkylaluminum cocatalysts on propylene polymerization with a MgCl2-supported Ziegler–Natta catalyst. Journal of Applied Polymer Science, 122(1), 333-339. Available at: [Link]

-

Ziegler, K., et al. (1955). Polymerization of Ethylene. Angewandte Chemie, 67(16), 426-426. Available at: [Link]

-

Ziegler, K. (1963). Consequences and development of an invention. Nobel Lecture. Available at: [Link]

- Agrawal, P. K. (2008). Fundamentals of Free Radical Polymerization of Ethylene. In Polymer Reaction Engineering (pp. 1-26). Wiley-VCH.

- Boor, J. (1979).

-

FRaPE Project. (n.d.). Free Radical Polymerization of Ethylene under mild conditions. ANR. Available at: [Link]

-

Filo. (n.d.). Ziegler natta polymerization mechanism by TiCl4 and Al(C2H5)2Cl. Available at: [Link]

-

GeeksforGeeks. (2023). Ziegler-Natta Catalyst. Available at: [Link]

-

Hlatky, G. G. (2000). Heterogeneous Single-Site Catalysts for Olefin Polymerization. Chemical Reviews, 100(4), 1347-1376. Available at: [Link]

-

JKU ePUB. (n.d.). Ziegler-Natta catalyst alteration – Influence on kinetics and polymer properties. Available at: [Link]

-

Kaminsky, W. (2013). Ziegler-Natta catalysis: 50 years after the Nobel Prize. MRS Bulletin, 38(3), 213-218. Available at: [Link]

-

Lane, P. D. (1992). Ziegler-Natta Catalysis: The Nature of the Active Site. Literature Seminar, University of Illinois. Available at: [Link]

-

Lanza, G. (2014). Historical and Philosophical Remarks on Ziegler-Natta Catalysts: A Discourse on Industrial Catalysis. HYLE--International Journal for Philosophy of Chemistry, 20(1), 3-26. Available at: [Link]

- Moore, E. P. (Ed.). (1996).

-

Quora. (2021). What are the advantages of Ziegler-Natta polymerization over free radical polymerization? (in details)?. Available at: [Link]

-

ResearchGate. (n.d.). Alkylation mechanism of Ti(IV) species by AlEt3. Available at: [Link]

-

ResearchGate. (n.d.). Influence of Alkylaluminum Co-catalysts on TiCl4 Transalkylation and Formation of Active Centers C* in Ziegler–Natta Catalysts. Available at: [Link]

-

Wikipedia. (n.d.). Organoaluminium chemistry. In Wikipedia. Available at: [Link]

-

Wikipedia. (n.d.). Ziegler–Natta catalyst. In Wikipedia. Available at: [Link]

Sources

- 1. STEREOSPECIFIC POLYMERIZATION. A REVOLUTION IN POLYMER SYNTHESIS HAS OCCURRED IN THE LAST DECADE - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. chem.tamu.edu [chem.tamu.edu]

- 3. api.pageplace.de [api.pageplace.de]

- 4. researchgate.net [researchgate.net]

- 5. Ziegler–Natta catalyst - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Kinetic and Thermal Study of Ethylene and Propylene Homo Polymerization Catalyzed by ansa-Zirconocene Activated with Alkylaluminum/Borate: Effects of Alkylaluminum on Polymerization Kinetics and Polymer Structure - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Cossee–Arlman mechanism - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

- 15. pubs.rsc.org [pubs.rsc.org]

- 16. researchgate.net [researchgate.net]

- 17. Ziegler-Natta Catalyst - GeeksforGeeks [geeksforgeeks.org]

- 18. Experimental and first-principles investigation on how support morphology determines the performance of the Ziegler-Natta catalyst during ethylene polymerization - PMC [pmc.ncbi.nlm.nih.gov]

- 19. scribd.com [scribd.com]

- 20. researchgate.net [researchgate.net]

- 21. people.uleth.ca [people.uleth.ca]

- 22. byjus.com [byjus.com]

- 23. epub.jku.at [epub.jku.at]

- 24. tandfonline.com [tandfonline.com]

- 25. mdpi.com [mdpi.com]

- 26. Kinetic and Thermal Study of Ethylene and Propylene Homo Polymerization Catalyzed by ansa-Zirconocene Activated with Alkylaluminum/Borate: Effects of Alkylaluminum on Polymerization Kinetics and Polymer Structure [mdpi.com]

A Preliminary Technical Guide on the Reactivity of Triisobutylaluminum with Epoxides

For Researchers, Scientists, and Drug Development Professionals

Abstract

The ring-opening of epoxides is a cornerstone transformation in organic synthesis, providing a versatile route to highly functionalized molecules, particularly 1,2-diols and their derivatives. The regioselectivity and stereoselectivity of this transformation are of paramount importance, especially in the context of pharmaceutical drug development where precise control over stereochemistry is critical.[1][2] This technical guide provides a preliminary exploration into the reactivity of triisobutylaluminum (TiBAL) with epoxides, a reaction of significant interest due to the unique Lewis acidic and nucleophilic properties of organoaluminum reagents. We will delve into the mechanistic underpinnings of this reaction, provide a detailed experimental protocol, discuss key factors influencing its outcome, and emphasize the critical safety considerations required when handling this pyrophoric reagent.

Introduction: The Significance of Epoxide Ring-Opening and the Role of Organoaluminum Reagents

Epoxides, with their inherent ring strain, are highly susceptible to nucleophilic attack, making them valuable synthetic intermediates.[3][4][5] The products of epoxide ring-opening, vicinal amino alcohols, diols, and other functionalized alkanes, are prevalent motifs in a wide array of biologically active molecules.[6] The choice of reagent to effect the ring-opening is crucial in dictating the regiochemical and stereochemical outcome of the reaction.